molecular formula C23H17N3O2S B5225834 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one

2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one

Cat. No. B5225834
M. Wt: 399.5 g/mol
InChI Key: GSXZFAWDMHIPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the class of thiadiazoles and chromones. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory and antioxidant properties of this compound are believed to be mediated through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve antioxidant status.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties, as well as its relatively straightforward synthesis method. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and oxidative stress-related diseases. Another direction is to explore the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves the reaction of 4-ethylphenylhydrazine with 2-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromen-3-one in the presence of sulfuric acid. The resulting product is then treated with thiosemicarbazide and sodium hydroxide to yield the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a straightforward process.

Scientific Research Applications

2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has been found to possess various biological activities that make it a potential candidate for scientific research. One of the main applications of this compound is in the field of cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-2-14-7-10-16(11-8-14)24-23-26-25-21(29-23)19-13-18-17-6-4-3-5-15(17)9-12-20(18)28-22(19)27/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZFAWDMHIPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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